molecular formula C23H24N6O6S B1226250 2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide

2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide

Cat. No. B1226250
M. Wt: 512.5 g/mol
InChI Key: PNLVXTUTMBHOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide is an oxopurine.

Scientific Research Applications

  • Analgesic and Anti-inflammatory Properties : Compounds similar to the one have shown significant analgesic and anti-inflammatory activity. A study conducted by Zygmunt et al. (2015) found that derivatives of purin-7-yl exhibited strong analgesic and anti-inflammatory effects, surpassing acetylic acid in efficacy (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

  • Synthesis of Heterocyclic Compounds : N-(2-hydroxyphenyl)acetamide derivatives have been synthesized for various applications. Lazareva et al. (2017) explored the synthesis of silylated derivatives, leading to compounds with potential applications in medicinal chemistry (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).

  • Neuroprotective and MAO-B Inhibitory Activities : Derivatives of the compound under consideration have been studied for neuroprotective and MAO-B inhibitory activities. Mitkov et al. (2022) identified a compound with low neurotoxicity and high neuroprotection and MAO B inhibitory activity, showing promise for further in vivo evaluations (Mitkov, Kondeva-Burdina, Peikova, Georgieva, & Zlatkov, 2022).

  • Antibacterial Activity : Abdel‐Hafez et al. (2018) synthesized novel vitamin E containing sulfa drug derivatives, demonstrating effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018).

  • Antimicrobial Evaluation : Darwish et al. (2014) synthesized isoxazole-based heterocycles incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).

properties

Product Name

2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide

Molecular Formula

C23H24N6O6S

Molecular Weight

512.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide

InChI

InChI=1S/C23H24N6O6S/c1-14-5-6-16(11-18(14)36(33,34)26-15-7-9-17(35-4)10-8-15)25-19(30)12-29-13-24-21-20(29)22(31)28(3)23(32)27(21)2/h5-11,13,26H,12H2,1-4H3,(H,25,30)

InChI Key

PNLVXTUTMBHOGP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)S(=O)(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)S(=O)(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide
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2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide
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2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide
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2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide
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2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide
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2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide

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